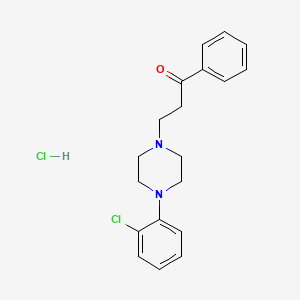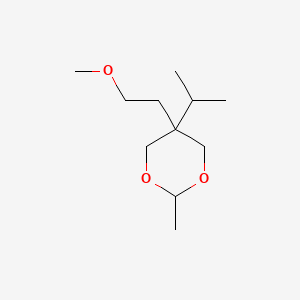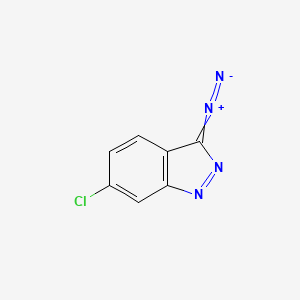
Platinum--titanium (5/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum–titanium (5/3) is an intermetallic compound composed of platinum and titanium in a 5:3 atomic ratio. This compound is known for its unique properties, including high corrosion resistance, excellent mechanical strength, and remarkable catalytic activity. These characteristics make it a valuable material in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of platinum–titanium (5/3) typically involves high-temperature processes. One common method is the direct reaction of elemental platinum and titanium powders. The mixture is heated in a vacuum or inert atmosphere to prevent oxidation. The reaction temperature usually ranges from 1200°C to 1500°C, and the process may take several hours to ensure complete alloying.
Industrial Production Methods
In industrial settings, the production of platinum–titanium (5/3) often involves advanced techniques such as arc melting or electron beam melting. These methods provide precise control over the composition and microstructure of the alloy. The resulting ingots are then subjected to further processing, such as hot forging or rolling, to achieve the desired shape and mechanical properties.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum–titanium (5/3) undergoes various chemical reactions, including:
Oxidation: The compound can form oxides when exposed to oxygen at elevated temperatures.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: The alloy can participate in substitution reactions with other metals or compounds, altering its composition and properties.
Common Reagents and Conditions
Oxidation: Typically occurs at temperatures above 500°C in the presence of oxygen or air.
Reduction: Hydrogen gas is commonly used as a reducing agent at temperatures around 800°C.
Substitution: Reactions with other metals, such as nickel or cobalt, can occur in molten salt baths or high-temperature furnaces.
Major Products Formed
Oxidation: Forms titanium dioxide and platinum oxides.
Reduction: Yields pure platinum and titanium metals.
Substitution: Produces various intermetallic compounds with altered properties.
Wissenschaftliche Forschungsanwendungen
Platinum–titanium (5/3) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential use in biomedical implants due to its biocompatibility and corrosion resistance.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the aerospace and automotive industries for its high strength-to-weight ratio and resistance to extreme conditions.
Wirkmechanismus
The mechanism by which platinum–titanium (5/3) exerts its effects is primarily related to its catalytic properties. The platinum atoms provide active sites for chemical reactions, while the titanium atoms enhance the stability and durability of the compound. This synergy allows for efficient catalysis in various processes, including hydrogenation, oxidation, and polymerization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Platinum–titanium (3/1): Another intermetallic compound with a different atomic ratio, offering distinct properties and applications.
Platinum–nickel: Known for its catalytic activity in fuel cells and other electrochemical applications.
Titanium–aluminum: Widely used in aerospace applications due to its high strength and lightweight properties.
Uniqueness
Platinum–titanium (5/3) stands out due to its unique combination of high catalytic activity, excellent mechanical strength, and superior corrosion resistance. These properties make it a versatile material for various high-performance applications, from industrial catalysis to biomedical devices.
Eigenschaften
CAS-Nummer |
12379-31-6 |
|---|---|
Molekularformel |
Pt5Ti3 |
Molekulargewicht |
1119.0 g/mol |
IUPAC-Name |
platinum;titanium |
InChI |
InChI=1S/5Pt.3Ti |
InChI-Schlüssel |
LUTDIIKVESCNOG-UHFFFAOYSA-N |
Kanonische SMILES |
[Ti].[Ti].[Ti].[Pt].[Pt].[Pt].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



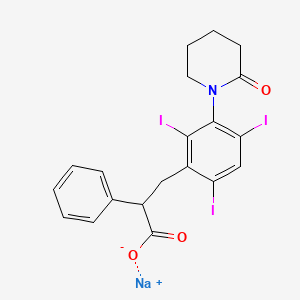


![5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B14715995.png)
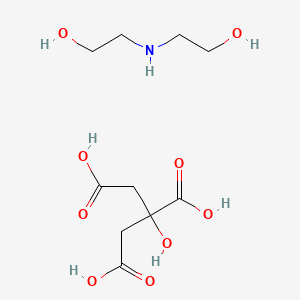
![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
